

Peer-Reviewed Insights into "Antibacterial Agent 79" and its Quinazoline Analogs

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Compound of Interest

Compound Name: Antibacterial agent 79

Cat. No.: B15568584

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A comprehensive analysis of "**Antibacterial agent 79**," identified as compound 32 in a key 2022 study, is currently limited by the accessibility of the full peer-reviewed publication. The pivotal paper, "Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part" by Sarah H. Megahed and colleagues in *Bioorganic & Medicinal Chemistry Letters*, provides the primary characterization of this compound.^{[1][2]} While the full dataset remains within the confines of the published article, this guide synthesizes the available information from abstracts and related literature to offer a comparative overview for researchers, scientists, and drug development professionals.

"**Antibacterial agent 79**" emerges from a class of 2,4-disubstituted quinazoline analogs, which have been investigated for their potential to combat bacterial infections, including those caused by drug-resistant strains. The research highlights that these compounds generally exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria.

Comparative Antibacterial Performance

Although the specific Minimum Inhibitory Concentration (MIC) values for "**Antibacterial agent 79**" (compound 32) are not available in the public domain without the full text, the study by Megahed et al. indicates that the synthesized series of 2,4-disubstituted quinazoline analogs demonstrated MIC values ranging from 1 to 64 µg/mL against a panel of bacteria. This panel included resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA), penicillin-resistant *Streptococcus pneumoniae*, vancomycin-resistant *Enterococcus faecalis*, and vancomycin-resistant *Enterococcus faecium*.

For context, a general comparison of MIC values for common antibiotics against similar strains is provided below. It is crucial to note that these are representative values and can vary based on the specific strain and testing conditions.

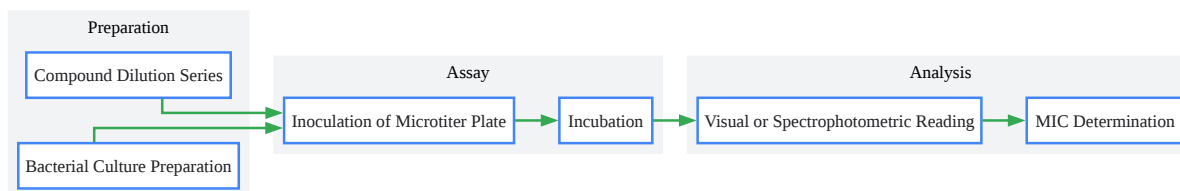
Antibacterial Agent	Target Bacteria	Representative MIC Range (µg/mL)
2,4-disubstituted quinazoline analogs (general)	Gram-positive bacteria (including resistant strains)	1 - 64
Vancomycin	MRSA	0.5 - 2
Linezolid	MRSA, VRE	1 - 4
Penicillin	Streptococcus pneumoniae (susceptible)	≤ 0.06
Ciprofloxacin	Gram-negative bacteria (e.g., E. coli)	≤ 1

Experimental Protocols

The detailed experimental methodologies for the antibacterial assays performed on "**Antibacterial agent 79**" are contained within the full research article. However, standard protocols for determining the Minimum Inhibitory Concentration (MIC) of novel antibacterial compounds are well-established in the field. A generalized workflow for such an experiment is outlined below.

General MIC Determination Workflow

A standard broth microdilution method is typically employed to determine the MIC of a new antibacterial agent.



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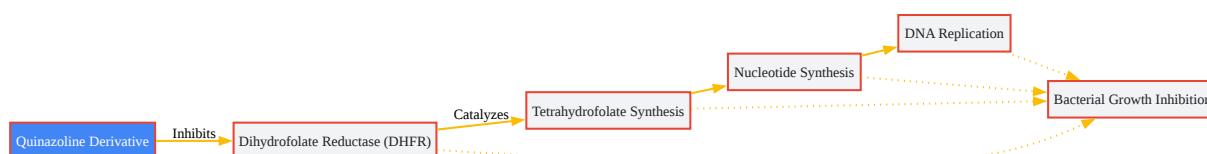
Caption: Generalized workflow for MIC determination.

Protocol Steps:

- **Bacterial Culture Preparation:** A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard.
- **Compound Dilution Series:** The antibacterial agent is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- **Inoculation:** Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells (no compound and no bacteria) are also included.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Reading:** The plate is examined visually or read using a spectrophotometer to assess bacterial growth.
- **MIC Determination:** The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Logical Relationships

The specific signaling pathways affected by "**Antibacterial agent 79**" are likely detailed in the full publication. Generally, quinazoline derivatives have been reported to exert their antibacterial effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. The logical relationship for this mechanism of action is depicted below.



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Caption: Inhibition of DHFR pathway by quinazoline derivatives.

In conclusion, while "**Antibacterial agent 79**" represents a promising development in the search for new antibacterial compounds, a definitive comparative analysis necessitates access to the full peer-reviewed data. The information available suggests that 2,4-disubstituted quinazolines are a class of molecules with significant potential, particularly against challenging Gram-positive pathogens. Further research and the open availability of experimental data will be crucial for advancing the development of these agents.

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References

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